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molecular formula C10H8O3S B1592782 4-Methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 476199-14-1

4-Methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No. B1592782
M. Wt: 208.24 g/mol
InChI Key: HTOLZPMMZRKTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07417064B2

Procedure details

(Ref: Cheutin et al.; C.R. Hebd. Seances Acad. Sci; 261; 1965; 705.) A solution of 4-methoxy-1-benzothiophene-2-carboxylic acid (1.19 g, 5.7 mmol) in pyridine (25 mL) at 0° C. was treated with methanesulfonyl chloride (0.49 mL, 6.3 mmol) keeping the temperature at 0° C., stirring was continued for 2 h. Ammonia gas was then bubbled through the mixture for 5 minutes, followed by nitrogen for 10 mins. The reaction mixture was then treated with a large excess of mesyl chloride (4.43 mL, 57 mmol) and stirred for 16 h at room temperature. The solvent evaporated in vacuo to give a brown residue which was purified by flash chromatography with 10% ethyl acetate in hexane to give a colourless solid (800 mg, 74%); δH (300 MHz, CDCl3) 8.00 (1H, s, 3-ArH), 7.48-7.35 (2H, m, ArH), 6.80-6.77 (1H, m, ArH) and 3.92 (3H, s, OCH3).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.43 mL
Type
reactant
Reaction Step Two
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[C:10]([C:12](O)=O)[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.CS(Cl)(=O)=O.[N:20]1C=CC=CC=1>>[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[C:10]([C:12]#[N:20])[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
COC1=CC=CC2=C1C=C(S2)C(=O)O
Name
Quantity
0.49 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.43 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
Ammonia gas was then bubbled through the mixture for 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
followed by nitrogen for 10 mins
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for 16 h at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography with 10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=CC2=C1C=C(S2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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